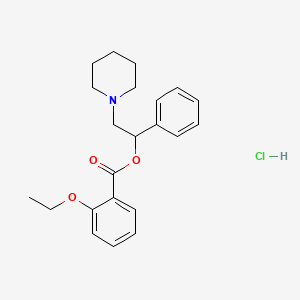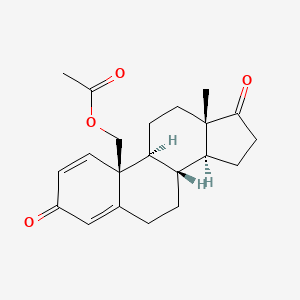
Sulfamide, N,N-ethylenebis(N',N'-bis(2-chloroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate involves several synthetic routes. One common method is the reaction of 3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene with sodium hydroxide under controlled conditions. The reaction typically occurs at room temperature and results in the formation of the sodium salt of the compound . Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and as a preservative in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate involves its interaction with cellular components. The compound exerts its effects by disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death. It targets specific molecular pathways involved in cell wall synthesis and membrane function, making it effective as an antimicrobial and antifungal agent .
Comparaison Avec Des Composés Similaires
Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate can be compared with other similar compounds, such as:
Sodium dehydroacetate: Similar in structure and used as a preservative and antimicrobial agent.
Sodium benzoate: Another preservative with antimicrobial properties but different chemical structure.
Potassium sorbate: Used as a preservative in food and cosmetics, with a different mechanism of action.
The uniqueness of Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate lies in its specific chemical structure, which imparts distinct properties and applications compared to other preservatives and antimicrobial agents.
Propriétés
Numéro CAS |
91179-50-9 |
|---|---|
Formule moléculaire |
C10H22Cl4N4O4S2 |
Poids moléculaire |
468.2 g/mol |
Nom IUPAC |
1,2-bis[bis(2-chloroethyl)sulfamoylamino]ethane |
InChI |
InChI=1S/C10H22Cl4N4O4S2/c11-1-7-17(8-2-12)23(19,20)15-5-6-16-24(21,22)18(9-3-13)10-4-14/h15-16H,1-10H2 |
Clé InChI |
UUGPCCYLCZWBGY-UHFFFAOYSA-N |
SMILES canonique |
C(CNS(=O)(=O)N(CCCl)CCCl)NS(=O)(=O)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


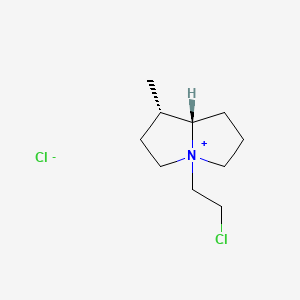
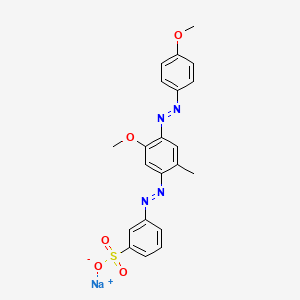
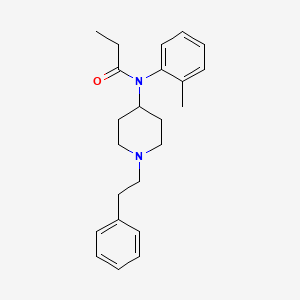
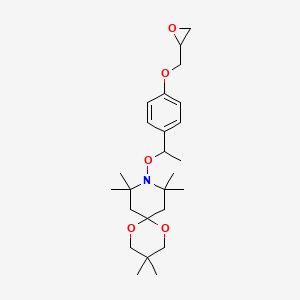
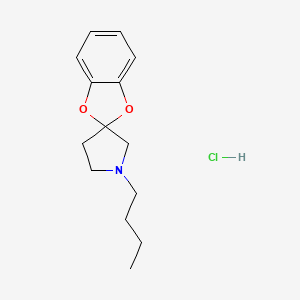
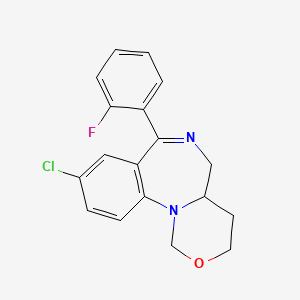
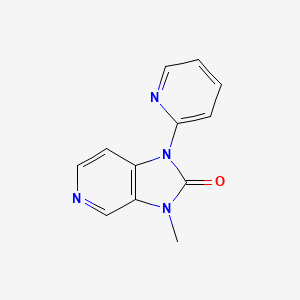
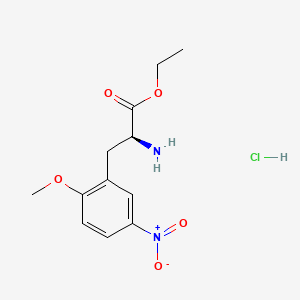
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1S,3R)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15191158.png)
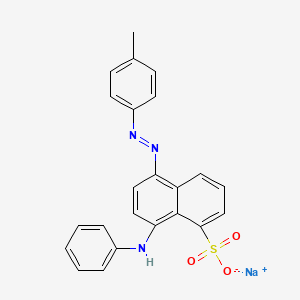
![4-[(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl]benzoic acid](/img/structure/B15191172.png)
